

Technical Support Center: Mitigating Electromigration in Indium Solder Joints

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Compound of Interest

Compound Name: Indium

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of electromigration in **indium** and **indium**-containing solder joints at high current densities.

Frequently Asked Questions (FAQs)

Q1: What is electromigration and why is it a concern in **indium** solder joints?

A1: Electromigration is the transport of material caused by the gradual movement of ions in a conductor due to the momentum transfer between conducting electrons and diffusing metal atoms.[1] In solder joints, particularly at high current densities (on the order of 10 kA/cm² or higher), this phenomenon can lead to significant microstructural changes.[2][3] These changes include the formation of voids, crack propagation, and the dissolution of under bump metallization (UBM), ultimately causing the electrical failure of the solder joint.[2][4] **Indium**-based solders can be susceptible to electromigration, especially under extreme and unidirectional electrical gradients, which can cause phase segregation and joint failure.[5]

Q2: What are the primary failure mechanisms observed during electromigration in **indium**-containing solder joints?

A2: The primary cause of electrical failure in Sn-In solder joints under high current stress is the formation and propagation of voids and cracks at the cathode (the negative terminal).[2][4] This is largely due to the migration of copper (Cu) atoms from the copper substrate into the solder.

[2][3] At the cathode, the dissolution of the interfacial intermetallic compounds (IMCs), such as $\text{Cu}_6(\text{Sn},\text{In})_5$, is observed, while at the anode (the positive terminal), these IMCs tend to grow.[2] In high-power applications, pure **indium** solder has been observed to fail suddenly due to electromigration.[6]

Q3: How does adding **indium** to tin-based solders affect their resistance to electromigration?

A3: The addition of **indium** to tin (Sn) solders can significantly improve their resistance to electromigration. The primary mechanism for this improvement is the refinement of the Sn grain structure.[2] For instance, adding 16 wt% **indium** to tin can reduce the Sn grain size by as much as 93.3%.[2] Finer grain structures are believed to suppress the interstitial diffusion of copper atoms along the tin lattice, thereby retarding copper migration and extending the lifetime of the solder joint.[3] Studies have shown that Sn-8In and Sn-16In alloys have longer lifetimes under high current densities compared to pure Sn and Sn-4In alloys.[2]

Q4: What is the role of intermetallic compounds (IMCs) in the electromigration of **indium**-containing solders?

A4: Intermetallic compounds (IMCs), such as $\text{Cu}_6(\text{Sn},\text{In})_5$, form at the interface between the solder and the copper substrate.[2] During electromigration, Cu atoms migrate from the cathode to the anode, leading to the dissolution of IMCs at the cathode and their growth at the anode.[2] In Sn-In alloys with fine grain structures, IMCs can form a network at the grain boundaries, which can effectively interrupt the migration of Cu atoms, thus enhancing electromigration resistance.[3]

Troubleshooting Guide

Problem: Premature failure of solder joints during high-current density experiments.

Possible Cause	Troubleshooting Steps
High Copper Migration	<p>1. Analyze Solder Composition: Verify the weight percentage of indium in your Sn-In solder. Higher indium content (e.g., 8-16 wt%) has been shown to improve electromigration resistance by refining the Sn grain size and retarding Cu migration.[2][3]</p> <p>2. Microstructural Analysis: Use Scanning Electron Microscopy (SEM) to examine the grain structure of your solder joints. A finer grain structure is desirable.[2]</p>
Void and Crack Formation at the Cathode	<p>1. In-situ Monitoring: If possible, monitor the electrical resistance of the solder joint in real-time during the experiment. A sudden increase in resistance can indicate the formation and propagation of voids and cracks.</p> <p>2. Cross-Sectional Analysis: After the experiment, perform a cross-sectional analysis of the failed joint using SEM to confirm the location and extent of voids and cracks. This will help verify that electromigration is the root cause.[2]</p>
Excessive Joule Heating	<p>1. Temperature Monitoring: Use a K-type thermocouple placed in close proximity to the solder joint to monitor its temperature during the experiment.[7]</p> <p>2. Immersion Cooling: To mitigate temperature rise and prevent thermomigration, immerse the entire test sample in a silicone oil bath.[2]</p>

Data Presentation

Table 1: Effect of **Indium** Content on Sn Grain Size and Electromigration Lifetime in Sn-In Solder Joints

Current Density: 10 kA/cm²

Solder Composition (wt%)	Average Sn Grain Size (μm^2)	Electromigration Lifetime (hours)
Pure Sn	810	~228
Sn-4In	386	~183
Sn-8In	122	~374
Sn-16In	54	~237

Data sourced from a study on the influence of **indium** addition on electromigration behavior.[2]

Experimental Protocols

Key Experiment: High Current Density Electromigration Testing of Cu/Sn-In/Cu Solder Joints

This protocol is based on the methodology described in the study of electromigration in Sn-In solder alloys.[2]

1. Sample Preparation: a. Prepare solder alloys of the desired Sn-In compositions (e.g., pure Sn, Sn-4In, Sn-8In, Sn-16In by weight percentage) by melting pure Sn and pure In in an oven at 300°C for 30 minutes. b. Polish two copper cubes to create smooth surfaces. c. Align and fix the two copper cubes with a separation distance of approximately 230 μm . d. Perform a reflow process on a hot plate at 250°C for 60 seconds to form the solder joint between the copper cubes. e. Allow the joints to cool to room temperature. f. Cut and polish the sample to achieve a final solder joint cross-sectional area of approximately 350 μm x 400 μm .

2. Experimental Setup: a. Use copper sheets as electrical leads to apply a direct current to both ends of the prepared sample. b. Clamp the sample and copper sheets together on a slide glass. c. Immerse the entire setup in a silicone oil bath to dissipate heat and minimize thermomigration. d. Place a K-type thermocouple near the solder joint to monitor the temperature throughout the experiment.

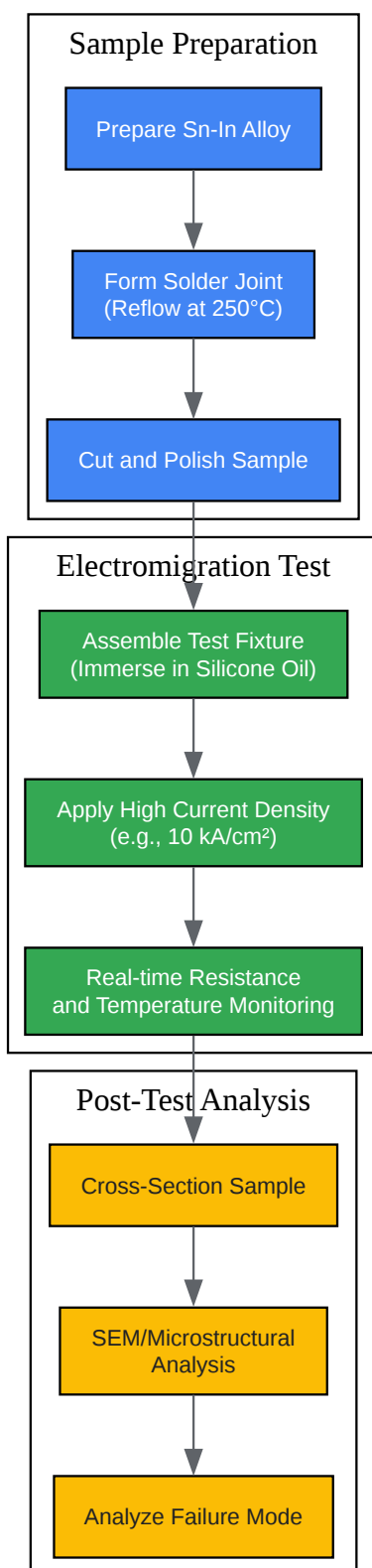
3. Electromigration Test: a. Apply a constant high current density, for example, 10 kA/cm², to the solder joint. b. Maintain a constant ambient temperature in the silicone oil bath (e.g., 140°C). c. Monitor and record the electrical resistance of the solder joint in real-time. The

lifetime of the test sample can be defined as the time taken for a significant and abrupt change in the total electrical resistance.

4. Post-Test Analysis: a. After failure or a predetermined duration, remove the sample from the test setup. b. Perform cross-sectional analysis using a Backscattered Scanning Electron Microscope (BS-SEM) to observe the microstructure, including void formation, crack propagation, and IMC growth/dissolution at the cathode and anode.

Visualizations

Caption: Electromigration-induced failure mechanism in a Sn-In solder joint.



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Caption: Workflow for high-current density electromigration testing.

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